molecular formula C14H16O3 B2906781 trans-2-Benzoylcyclohexane-1-carboxylic acid CAS No. 3586-84-3

trans-2-Benzoylcyclohexane-1-carboxylic acid

Cat. No. B2906781
CAS RN: 3586-84-3
M. Wt: 232.279
InChI Key: FLPQLUGZLPSVOG-VXGBXAGGSA-N
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Description

“trans-2-Benzoylcyclohexane-1-carboxylic acid” is a chemical compound with the formula C14H16O3 and a molecular weight of 232.28 . It is used in research and has various applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of “trans-2-Benzoylcyclohexane-1-carboxylic acid” is represented by the formula C14H16O3 . Unfortunately, I couldn’t retrieve more detailed information about its molecular structure.

Scientific Research Applications

Synthesis and Stereostructure

Trans-2-Benzoylcyclohexane-1-carboxylic acid has been used in the synthesis of various heterocycles and isoindolone-fused compounds. It reacts with different amines and amino alcohols to form diverse diastereomeric products, which are further studied using advanced NMR and X-ray techniques for structural elucidation. This indicates its role in creating complex molecular architectures (Stájer, Szabó, Csende, Argay, & Sohár, 2002); (Sohár, Csámpai, Magyarfalvi, Szabó, & Stájer, 2004).

Spectroscopy and Conformational Analysis

This acid is also significant in the field of spectroscopy and conformational analysis. The structure and conformation of its derivatives are determined through various spectroscopic techniques, contributing to the understanding of molecular dynamics and interactions (Klika, Tähtinen, Dahlqvist, Szabó, Stájer, Sinkkonen, & Pihlaja, 2000).

Application in Polymer Science

In polymer science, derivatives of this acid, particularly dicarboxylates, are utilized as new generation plasticizers for improving the flexibility of polymers like PVC. This application significantly reduces the toxic effects on human health during their release from polymers into the environment (Dziwiński, Poźniak, & Lach, 2017).

Liquid Crystal Synthesis

Trans-2-Benzoylcyclohexane-1-carboxylic acid is instrumental in the synthesis of liquid crystal compounds. These synthesized compounds demonstrate specific mesophase properties, contributing to the development of advanced materials with tailored optical properties (Zheng, 2007).

Asymmetric Catalysis

The acid and its derivatives serve as crucial components in asymmetric catalysis. They are used for preparing enantiopure compounds and ligands, which are fundamental in producing pharmaceuticals and other chiral molecules with high enantiomeric excess (Schiffers, Rantanen, Schmidt, Bergmans, Zani, & Bolm, 2006).

Self-assembly in Peptide Design

This acid is also significant in the design of peptides and peptide-like structures. It has been used to anchor amino acids, leading to the formation of complex, higher-order tubular constructs, demonstrating its role in the field of supramolecular chemistry (Hanessian, Vinci, Fettis, Maris, & Viet, 2008).

Safety And Hazards

The safety and hazards associated with “trans-2-Benzoylcyclohexane-1-carboxylic acid” would depend on factors such as the amount of exposure and the manner in which it is handled. It’s important to refer to the material safety data sheet (MSDS) provided by the supplier for information on safety precautions, potential hazards, and appropriate handling procedures .

properties

IUPAC Name

(1R,2R)-2-benzoylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-3,6-7,11-12H,4-5,8-9H2,(H,16,17)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPQLUGZLPSVOG-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Benzoylcyclohexane-1-carboxylic acid

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